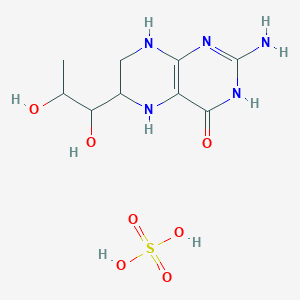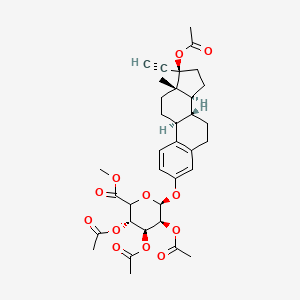
1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₁¹⁵NO₃S₂ and its molecular weight is 292.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aromatic Compound Biosynthesis
Research into the biosynthesis of 2-Acetyl-1-pyrroline, a compound structurally related to the one , sheds light on the enzymatic processes that contribute to the characteristic aroma of certain rice varieties. Studies have shown that specific enzymes and precursor compounds, such as Delta(1)-pyrroline-5-carboxylic acid and methylglyoxal, play critical roles in the formation of aroma compounds in aromatic rice (Tzou-Chi Huang et al., 2008). Furthermore, genetic modifications aiming to enhance the aroma compound 2-Acetyl-1-pyrroline in scented rice varieties highlight the potential of biotechnological interventions in crop improvement (Kayghobad Kaikavoosi et al., 2015).
Spin Labeling in Protein Studies
The use of spin labels, such as those derived from pyrroline compounds, has been instrumental in studying protein structures and dynamics. The compound S-(2,2,5,5-tetramethyl-1-oxyl-delta3-pyrrolin-3-ylmethyl) methanethiosulfonate, a spin label, facilitates the investigation of local structural changes in proteins through electron paramagnetic resonance (EPR) spectroscopy. This approach has enabled detailed insights into protein folding, unfolding, and interactions at a molecular level (V. Zielke et al., 2008).
Flavor Enhancement in Food Products
Studies on the stabilization and encapsulation of 2-Acetyl-1-pyrroline and related aroma compounds have significant implications for food science and industry. Techniques like molecular encapsulation with cyclodextrin derivatives have been explored to improve the stability and solubility of volatile aroma compounds, thereby enhancing the sensory properties of food products (Panupong Mahalapbutr et al., 2021). Additionally, the synthesis and application of novel compounds for flavoring in food, such as in cigarettes, demonstrate the potential of chemical synthesis in creating desirable sensory experiences (Fu Pei-pei, 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Acetyl-2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl Methanethiosulfonate involves the reaction of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol with acetic anhydride and methanesulfonyl chloride.", "Starting Materials": [ "2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol", "Acetic anhydride", "Methanesulfonyl chloride" ], "Reaction": [ "To a solution of 2,2,5,5-tetramethyl-∆3-(pyrroline-15N)-3-methyl-1-thiol in dry dichloromethane, add acetic anhydride dropwise with stirring at 0°C.", "After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Add methanesulfonyl chloride dropwise to the reaction mixture and stir for an additional 2 hours at room temperature.", "Quench the reaction by adding water and extract the product with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product." ] } | |
Número CAS |
1287068-01-2 |
Fórmula molecular |
C₁₂H₂₁¹⁵NO₃S₂ |
Peso molecular |
292.42 |
Sinónimos |
Methanesulfonothioic Acid S-[(1-Acetyl-2,5-dihydro-2,2,5,5-tetramethyl_x000B_-1H-(pyrrol-15N)-3-yl)methyl] Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)


![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)
![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)

